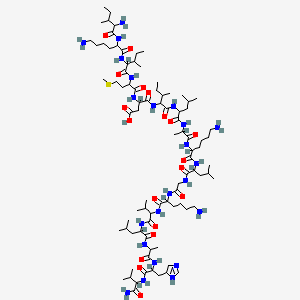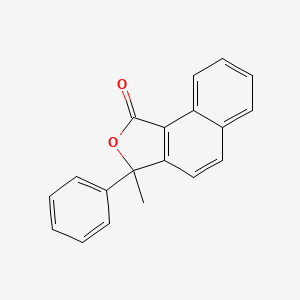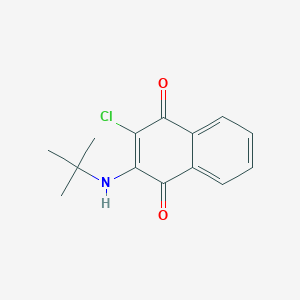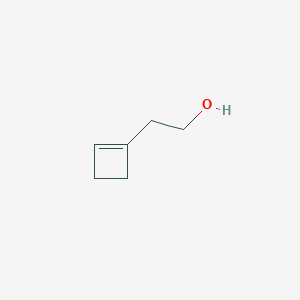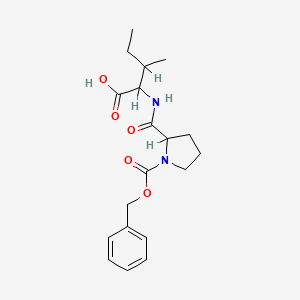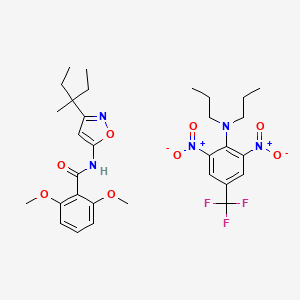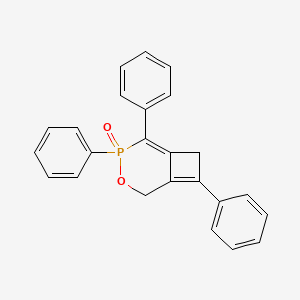
4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide is a complex organic compound with the molecular formula C24H19O2P It is characterized by its unique bicyclic structure, which includes a phosphorus atom and three phenyl groups
Métodos De Preparación
The synthesis of 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures, ensuring the purity and yield of the compound through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus-containing products.
Reduction: Reduction reactions may yield different derivatives depending on the reagents used.
Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and molecular recognition processes.
Mecanismo De Acción
The mechanism by which 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with various biological molecules, influencing their activity and function. The pathways involved may include signal transduction processes and metabolic pathways, depending on the specific application .
Comparación Con Compuestos Similares
When compared to similar compounds, 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide stands out due to its unique bicyclic structure and the presence of three phenyl groups. Similar compounds include:
Triphenylphosphine oxide: Lacks the bicyclic structure but shares the triphenylphosphine moiety.
Phosphabicyclo[4.2.0]octadiene derivatives: These compounds have similar bicyclic structures but may differ in the substituents attached to the phosphorus atom.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and physical properties .
Propiedades
Número CAS |
65465-77-2 |
|---|---|
Fórmula molecular |
C24H19O2P |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
4,5,8-triphenyl-3-oxa-4λ5-phosphabicyclo[4.2.0]octa-1(8),5-diene 4-oxide |
InChI |
InChI=1S/C24H19O2P/c25-27(20-14-8-3-9-15-20)24(19-12-6-2-7-13-19)22-16-21(23(22)17-26-27)18-10-4-1-5-11-18/h1-15H,16-17H2 |
Clave InChI |
OYEHBSHWVGZDLZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C2C1=C(P(=O)(OC2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)

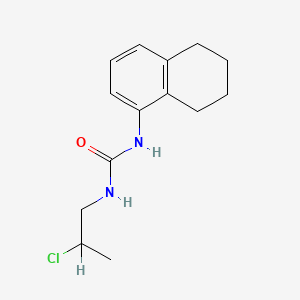
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)

